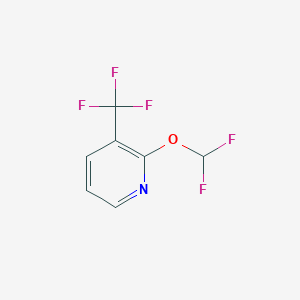

2-Difluoromethoxy-3-(trifluoromethyl)pyridine

Descripción general

Descripción

2-Difluoromethoxy-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound It is characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyridine N-oxides with trifluoromethyl triflate to introduce the trifluoromethyl group . The difluoromethoxy group can be introduced through difluoromethylation processes, which involve the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of reagents and catalysts in large quantities.

Análisis De Reacciones Químicas

Types of Reactions

2-Difluoromethoxy-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be involved in coupling reactions, such as palladium-catalyzed cross-coupling, to form more complex molecules.

Common Reagents and Conditions

Trifluoromethyl Triflate: Used for introducing the trifluoromethyl group.

Difluoromethylation Reagents: Used for introducing the difluoromethoxy group.

Palladium Catalysts: Used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex heterocyclic compounds.

Aplicaciones Científicas De Investigación

Agrochemical Applications

Herbicides Development

The primary application of 2-Difluoromethoxy-3-(trifluoromethyl)pyridine lies in its role as a chemical intermediate for the synthesis of herbicides. Notably, it is used in the preparation of pyridyloxyphenoxy alkanoic acids, which exhibit herbicidal properties. Research indicates that compounds with a fluoro group at the 3-position of the pyridine ring demonstrate superior herbicidal activity compared to their chloro or bromo counterparts .

Table 1: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Mechanism of Action | Notes |

|---|---|---|---|

| Example Herbicide A | 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid | Growth regulation in plants | High efficacy against broadleaf weeds |

| Example Herbicide B | Similar derivatives | Inhibition of specific metabolic pathways | Undergoing field trials |

Pharmaceutical Applications

Drug Development

The trifluoromethyl group present in this compound enhances the biological activity of pharmaceutical compounds. Various drugs containing trifluoromethyl groups have been approved by the FDA, indicating a favorable pharmacological profile . The unique physicochemical properties imparted by fluorine atoms contribute to improved metabolic stability and bioavailability.

Case Study: Ubrogepant

Ubrogepant, an FDA-approved drug for migraine treatment, contains a trifluoromethyl group and showcases how such modifications can lead to effective therapeutic agents. The synthesis pathway involves multiple fluorinated intermediates, highlighting the importance of compounds like this compound .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including halogen exchange reactions and nucleophilic aromatic substitutions. These methods allow for high-yield production of this compound, making it accessible for further chemical transformations .

Table 2: Synthesis Methods Overview

| Method | Description | Yield (%) | Advantages |

|---|---|---|---|

| Halogen Exchange | Reaction with CsF to replace halogen with fluorine | Up to 85% | Efficient and straightforward |

| Nucleophilic Substitution | Substituting at the 3-position of the pyridine ring | Varies based on conditions | Versatile for various derivatives |

Future Perspectives

The applications of this compound are expected to expand as research continues into its derivatives. The unique properties associated with fluorinated compounds suggest potential novel uses in both agrochemicals and pharmaceuticals, particularly in developing new insecticides and therapeutic agents.

Mecanismo De Acción

The mechanism of action of 2-Difluoromethoxy-3-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by forming unique interactions with target proteins .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-4-(trifluoromethyl)pyridine

- 2,3-Dichloro-5-(trifluoromethyl)pyridine

- Difluoromethoxylated Ketones

Uniqueness

2-Difluoromethoxy-3-(trifluoromethyl)pyridine is unique due to the simultaneous presence of both difluoromethoxy and trifluoromethyl groups on the pyridine ring. This combination of functional groups can enhance the compound’s chemical stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable building block in synthetic chemistry and a promising candidate for various applications.

Actividad Biológica

2-Difluoromethoxy-3-(trifluoromethyl)pyridine is an organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with difluoromethoxy and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the development of pharmaceuticals. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C_7H_4F_5N_O, with a molecular weight of approximately 252.14 g/mol. The incorporation of the difluoromethoxy and trifluoromethyl groups enhances the compound's lipophilicity, stability, and electronic properties, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Pharmacological Targets : The compound has shown significant binding affinity to various enzymes and receptors, enhancing its efficacy as a pharmaceutical agent. Notably, the trifluoromethyl group plays a crucial role in improving metabolic stability and bioavailability.

- Mechanisms of Action : Research indicates that this compound modulates specific biological pathways by interacting with target proteins involved in disease processes. The unique structural features allow for favorable interactions with biological membranes, facilitating cellular uptake .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various trifluoromethylpyridine derivatives, including this compound. Results indicated that this compound exhibited notable activity against Ralstonia solanacearum, a plant pathogen. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory agents, derivatives similar to this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes. The study highlighted that compounds with trifluoromethyl substitutions showed enhanced potency compared to their non-fluorinated counterparts .

Data Table: Biological Activities and Potencies

| Activity Type | Compound Name | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | This compound | 15.0 | |

| COX-1 Inhibition | Similar Trifluoro Derivative | 8.23 | |

| COX-2 Inhibition | Similar Trifluoro Derivative | 9.47 |

Pharmacokinetics

Pharmacokinetic studies have indicated that the presence of fluorinated groups significantly influences the drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the trifluoromethyl group has been shown to enhance metabolic stability, allowing for prolonged therapeutic effects in vivo .

Propiedades

IUPAC Name |

2-(difluoromethoxy)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-6(9)14-5-4(7(10,11)12)2-1-3-13-5/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJPWHCPDUQNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.